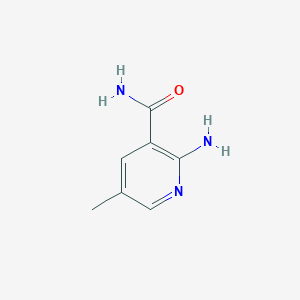

2-Amino-5-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZGFHIDEHLFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735942 | |

| Record name | 2-Amino-5-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-28-2 | |

| Record name | 2-Amino-5-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-methylnicotinamide

Abstract

This technical guide provides a detailed and in-depth exploration of a viable synthetic pathway for 2-Amino-5-methylnicotinamide, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the readily available starting material, 3,5-dimethylpyridine. Each synthetic step is meticulously detailed, offering not only a procedural protocol but also a thorough discussion of the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a robust framework for the laboratory-scale preparation of this compound. The synthesis is broken down into four key stages: the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, the subsequent chlorination to yield 2-chloro-5-methylnicotinic acid, the formation of the corresponding amide, and the final amination to produce the target molecule.

Introduction to this compound

This compound is a substituted pyridine derivative characterized by an amino group at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 3-position. The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The pyridine core is a ubiquitous motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The amino and amide functionalities provide sites for hydrogen bonding and further chemical modification, while the methyl group can influence the molecule's lipophilicity and metabolic stability.

This guide will delineate a logical and efficient synthetic route to this promising compound, emphasizing practical and reproducible laboratory procedures.

Overall Synthetic Strategy

The synthesis of this compound can be approached through a linear sequence of four principal transformations. The chosen strategy focuses on building the desired functionality around a pre-existing 5-methylpyridine core, which is established in the first step.

Caption: Overall synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Oxidation of 3,5-Dimethylpyridine to 5-Methylnicotinic Acid

The initial step in the synthesis is the selective oxidation of one of the methyl groups of 3,5-dimethylpyridine (3,5-lutidine) to a carboxylic acid. This transformation is a critical entry point to the desired nicotinic acid scaffold while retaining the essential methyl group at the 5-position.

Causality of Experimental Choices:

-

Starting Material: 3,5-Dimethylpyridine is a commercially available and relatively inexpensive starting material.

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for the conversion of alkyl groups on aromatic rings to carboxylic acids.[1][2][3] The reaction is typically performed in an aqueous medium. While other oxidizing agents could be employed, KMnO₄ is well-documented for this specific transformation.[1][2][3]

-

Reaction Conditions: The reaction is carried out under mild temperature control to manage the exothermicity of the oxidation and to minimize potential side reactions, such as over-oxidation to the dicarboxylic acid.[4]

Experimental Protocol:

-

In a well-ventilated fume hood, a 2000 L enamel reactor is charged with 1200 L of water.

-

120 kg of 3,5-dimethylpyridine is added to the reactor with stirring.

-

The temperature of the mixture is maintained between 25-35 °C.

-

300 kg of potassium permanganate is added portion-wise over a period of 4.5 hours, ensuring the temperature remains within the specified range.

-

After the addition is complete, the reaction mixture is stirred at 30 °C for 16 hours.[2][3]

-

The reaction mixture is then filtered to remove the manganese dioxide byproduct.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude product.[2][3]

-

The precipitated solid is collected by centrifugation.

-

For purification, the crude product is dissolved in ethanol at 80 °C, filtered while hot, and then cooled to 0-5 °C to induce crystallization. The purified 5-methylnicotinic acid is collected by filtration and dried.[2][3]

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylpyridine | [1][2][3] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [1][2][3] |

| Solvent | Water | [1][2][3] |

| Reaction Temperature | 25-35 °C (addition), 30 °C (stirring) | [2][3] |

| Reaction Time | 16 hours | [2][3] |

| Typical Yield | ~60% | [3] |

Step 2: Chlorination of 5-Methylnicotinic Acid to 2-Chloro-5-methylnicotinic Acid

The second step involves the regioselective chlorination of the pyridine ring at the 2-position. This is a crucial step to introduce a good leaving group for the subsequent amination. The direct chlorination of the pyridine ring is often challenging and typically proceeds through an N-oxide intermediate to activate the ring for electrophilic substitution.

Causality of Experimental Choices:

-

Chlorinating Agent: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a classic and effective reagent for the chlorination of pyridinols and pyridine-N-oxides.

-

Reaction Intermediate: The reaction likely proceeds through the in-situ formation of the pyridine-N-oxide, which then undergoes chlorination.

Experimental Protocol:

-

5-Methylnicotinic acid is carefully mixed with an excess of phosphorus oxychloride (POCl₃).

-

Phosphorus pentachloride (PCl₅) is added portion-wise to the stirred mixture at a controlled temperature.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cautiously quenched with ice water, leading to the precipitation of the crude 2-chloro-5-methylnicotinic acid.

-

The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

A related procedure involves the hydrolysis of methyl 2-chloro-5-methylnicotinoate.[1]

| Parameter | Value | Reference |

| Starting Material | 5-Methylnicotinic Acid | [1] |

| Chlorinating Agents | Phosphorus pentachloride (PCl₅) / Phosphorus oxychloride (POCl₃) | Inferred |

| Expected Product | 2-Chloro-5-methylnicotinic acid | [1][5][6] |

Step 3: Amidation of 2-Chloro-5-methylnicotinic Acid to 2-Chloro-5-methylnicotinamide

With the carboxylic acid and the chloro-substituent in place, the next step is the conversion of the carboxylic acid to a primary amide. This is a standard and high-yielding transformation in organic synthesis.

Causality of Experimental Choices:

-

Activation of Carboxylic Acid: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to their corresponding acid chlorides. This activation is necessary for the subsequent reaction with an amine.

-

Amine Source: Aqueous ammonia is a readily available and inexpensive source of the amino group for the formation of the primary amide.

Experimental Protocol:

Note: A specific protocol for this compound is not detailed in the provided search results. The following is a representative procedure based on the synthesis of similar nicotinamides.[7]

-

2-Chloro-5-methylnicotinic acid is suspended in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is heated under reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the acid chloride.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., acetone or THF) and cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the cooled solution with vigorous stirring.[7]

-

The reaction is typically rapid. After the addition is complete, the precipitated product, 2-chloro-5-methylnicotinamide, is collected by filtration, washed with water, and dried.

References

- 1. prepchem.com [prepchem.com]

- 2. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 5. crescentchemical.com [crescentchemical.com]

- 6. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-5-NITRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

2-Amino-5-methylnicotinamide: A Technical Guide to a Novel Pyridine Derivative

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylnicotinamide (CAS No: 1021871-28-2), a substituted pyridinecarboxamide of interest to researchers in medicinal chemistry and drug development.[1][2] Due to the limited availability of published experimental data for this specific molecule, this document consolidates established information, presents a plausible synthetic pathway derived from established chemical principles, and offers predicted spectroscopic data to aid in its identification and characterization. The guide also explores the potential biological significance of this compound within the context of nicotinamide metabolism and its possible interaction with key enzymes such as Nicotinamide N-methyltransferase (NNMT).

Introduction

This compound belongs to the family of nicotinamides, a class of compounds central to cellular metabolism as vitamers of Vitamin B3.[3] Nicotinamide itself is a critical precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for a vast array of redox reactions in cellular respiration, DNA repair, and cell signaling.[3] The structural modification of the nicotinamide scaffold is a key strategy in drug discovery for modulating the activity of enzymes involved in NAD+ metabolism. One such enzyme of significant therapeutic interest is Nicotinamide N-methyltransferase (NNMT), which is implicated in various diseases including metabolic disorders, oncology, and neurodegenerative conditions.[4][5]

This guide addresses the chemical properties, structure, and a proposed synthetic route for this compound. While experimental data remains scarce in peer-reviewed literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Physicochemical Properties

This compound is a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 3-position.

Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined physicochemical properties for this compound. The following table summarizes its basic molecular identifiers and includes predicted values where applicable. Researchers are advised to experimentally verify these properties.

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-methylpyridine-3-carboxamide | - |

| CAS Number | 1021871-28-2 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Appearance | No data available | [1] |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Not determined | - |

| pKa | Not determined | - |

| InChI Key | OZZGFHIDEHLFCN-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Purification

While no specific synthesis for this compound has been published, a plausible and efficient route can be designed based on established transformations of pyridine derivatives. The proposed two-step synthesis starts from the commercially available 2-amino-5-methylpyridine.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Sandmeyer Reaction: Conversion of the 2-amino group to a cyano group via a diazonium salt intermediate to yield 5-methylnicotinonitrile.

-

Hydrolysis of Nitrile: Partial hydrolysis of the nitrile group to a primary amide (nicotinamide) under controlled conditions.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-5-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Amino-5-methylnicotinamide, a heterocyclic amide of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support your research and development endeavors.

Core Molecular Attributes

This compound is a substituted pyridine derivative. Its structure, featuring an amino group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a carboxamide group at the 3-position, makes it a versatile scaffold for chemical synthesis and a potential pharmacophore for various biological targets.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is paramount for any experimental design, from solubility studies to analytical method development.

| Property | Value | Source |

| CAS Number | 1021871-28-2 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.169 g/mol | [1] |

| InChI Key | OZZGFHIDEHLFCN-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95.0% | [1] |

Synthesis and Handling

While specific, detailed, and publicly available synthesis protocols for this compound are not extensively documented in readily accessible literature, a logical synthetic approach can be inferred from standard organic chemistry principles.

Retrosynthetic Analysis

A plausible retrosynthetic pathway would involve the functionalization of a pre-existing pyridine ring. The key is the strategic introduction of the amino, methyl, and nicotinamide moieties.

Caption: Retrosynthetic analysis of this compound.

General Synthetic Workflow

A generalized experimental protocol for the final amidation step, starting from the corresponding carboxylic acid, is presented below. This protocol is a foundational template and would require optimization for this specific substrate.

Protocol: Amidation of 2-Amino-5-methylnicotinic acid

-

Reagent Preparation:

-

Dissolve 1 equivalent of 2-Amino-5-methylnicotinic acid in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

-

Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine).

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

-

Amidation Reaction:

-

Add 1.2 equivalents of an ammonia source (e.g., ammonium chloride) to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: General workflow for the amidation of 2-Amino-5-methylnicotinic acid.

Potential Applications and Research Directions

Substituted nicotinamides are prevalent in medicinal chemistry due to their presence in the vital cofactor NAD(H) and their ability to act as bioisosteres for other aromatic systems.

Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore for the inhibition of various protein kinases. The specific substitution pattern of this compound could offer unique interactions within the ATP-binding pocket of target kinases. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential.

Central Nervous System (CNS) Applications

Nicotinamide derivatives have been investigated for their neuroprotective effects. The blood-brain barrier permeability of this compound would be a critical parameter to assess its potential for CNS-related research.

Metabolic Pathway Modulation

Given its structural similarity to nicotinamide, this compound could potentially interact with enzymes involved in NAD+ biosynthesis and metabolism. Investigating its effects on sirtuins or PARPs could be a fruitful area of research.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound presents itself as a molecule of interest for further investigation in various fields of drug discovery and chemical biology. Its defined chemical properties and versatile structure provide a solid foundation for the design of novel therapeutics and chemical probes. This guide serves as a foundational resource to inform and accelerate your research endeavors with this compound.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-methylnicotinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylnicotinamide, a substituted pyridine derivative, holds considerable interest within medicinal chemistry and drug discovery as a potential structural scaffold for novel therapeutic agents. The unambiguous determination of its chemical structure is a foundational requirement for any research and development endeavor. This in-depth technical guide outlines a comprehensive, multi-technique approach for the spectroscopic characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide not just reference data, but a framework for understanding the causal relationships behind experimental choices and data interpretation. By integrating predictive analysis based on chemical principles with detailed, field-proven protocols, this guide serves as a practical, self-validating workflow for the structural elucidation of this and similar molecules.

The Strategic Importance of Spectroscopic Elucidation

In modern chemical and pharmaceutical sciences, the rigorous confirmation of a molecule's identity and purity is non-negotiable. Spectroscopic methods offer a powerful, non-destructive lens into the atomic and molecular level, revealing the precise arrangement of atoms, the nature of chemical bonds, and the overall molecular formula. For a target compound like this compound (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol [1]), a synergistic application of multiple spectroscopic techniques is essential for unequivocal structural verification.

This guide will systematically deconstruct the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to this compound. Each section will detail the predicted spectral characteristics, provide a robust methodology for data acquisition, and present a logical workflow for interpretation, ensuring scientific integrity at every step.

Molecular Structure: this compound

Caption: Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled detail about the hydrogen and carbon framework of a molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The First Line of Inquiry ¹H NMR is the initial and most informative experiment for structural analysis. Its high sensitivity and the rich detail derived from chemical shifts, signal integrations, and spin-spin coupling provide a rapid and comprehensive overview of the molecule's proton environments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves polar amides and its residual proton signal (at ~2.50 ppm) does not typically overlap with key analyte signals. Protons on heteroatoms (like NH₂) are visible and exchange slowly, providing more complete structural information.

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.9 | Singlet (s) | 1H | H-6 | Deshielded by adjacent ring nitrogen. |

| 2 | ~7.6 | Singlet (s) | 1H | H-4 | Aromatic proton. |

| 3 | ~7.4 | Broad s | 1H | -CONH₂ | Amide protons are often broad and may be non-equivalent. |

| 4 | ~7.1 | Broad s | 1H | -CONH₂ | |

| 5 | ~6.2 | Broad s | 2H | -NH₂ | Primary amine protons, signal shape/position is concentration dependent. |

| 6 | ~2.2 | Singlet (s) | 3H | -CH₃ | Aliphatic methyl group with no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve in approximately 0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

Data Acquisition:

-

Temperature: 298 K (25 °C).

-

Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds to allow for full magnetization recovery.

-

-

Data Processing: Perform Fourier transformation, automatic phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Interpretation Workflow: ¹H NMR

Caption: Figure 2: Logical workflow for ¹H NMR spectral interpretation.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: Validating the Carbon Framework ¹³C NMR spectroscopy provides direct evidence of the carbon skeleton. A standard broadband proton-decoupled experiment reveals a single peak for each unique carbon atom, offering a definitive count and insight into their chemical nature (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The structure of this compound possesses seven chemically non-equivalent carbon atoms, which should result in seven distinct signals.

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~167 | C =O (Amide) | Carbonyl carbons are highly deshielded.[2] |

| 2 | ~159 | C -2 (-NH₂) | Carbon attached to electron-donating amine is shifted downfield. |

| 3 | ~147 | C -6 | Aromatic C-H deshielded by ring nitrogen. |

| 4 | ~139 | C -4 | Aromatic C-H. |

| 5 | ~123 | C -5 (-CH₃) | Aromatic carbon bearing an alkyl group. |

| 6 | ~114 | C -3 (-CONH₂) | Aromatic carbon shielded by ortho-amino group. |

| 7 | ~17 | -C H₃ | Typical chemical shift for an sp³ methyl carbon attached to an sp² system. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample used for ¹H NMR analysis is suitable.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

-

Data Acquisition:

-

Technique: Broadband proton-decoupled for signal simplicity.

-

Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2–5 seconds.

-

-

Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: A Rapid and Reliable Diagnostic Tool IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The absorption of IR radiation causes molecular vibrations (stretching, bending) at specific frequencies, creating a unique spectral fingerprint.

Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450–3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[3] |

| 3350–3180 | Medium, Broad | N-H Stretch | Primary Amide (-CONH₂) |

| >3000 | Weak | C-H Stretch | Aromatic |

| <3000 | Medium | C-H Stretch | Aliphatic (-CH₃) |

| ~1670 | Strong, Sharp | C=O Stretch (Amide I Band) | Amide (-C =O)[4] |

| ~1620 | Medium | N-H Bend / C=C Stretch | Amine / Aromatic |

| 1600–1450 | Medium-Weak | C=C & C=N Stretch | Pyridine Ring |

| ~1350 | Medium | C-N Stretch | Aromatic Amine |

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

While the KBr pellet method is traditional, modern ATR-FTIR is often preferred for its simplicity and speed.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Co-add 16–32 scans at a resolution of 4 cm⁻¹ for the sample spectrum. The instrument software automatically calculates the absorbance spectrum.

-

Interpretation Workflow: IR Spectroscopy

Caption: Figure 3: Systematic workflow for IR spectral analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: The Final Verification Mass spectrometry is the ultimate arbiter of molecular weight and elemental composition. It is an extremely sensitive technique that provides the most accurate mass measurement possible.

Predicted Mass Spectrum (High-Resolution ESI+)

Electrospray Ionization (ESI) in positive ion mode is a "soft" ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact.

-

Protonated Molecule ([M+H]⁺): The primary ion observed will be the protonated molecule.

-

Calculated Exact Mass of [C₇H₁₀N₃O]⁺: 152.0818

-

Expected Observation: A high-resolution mass spectrometer should detect this ion with an accuracy of <5 ppm.

-

-

Fragmentation (Tandem MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can gain further structural proof.

-

Predicted Fragment: Loss of ammonia (NH₃) from the amide group would yield a fragment at m/z 135.0556 (C₇H₇N₂O⁺).

-

Predicted Fragment: Loss of the entire carboxamide group radical (·CONH₂) would yield a fragment at m/z 108.0811 (C₆H₁₀N₂⁺).

-

Experimental Protocol: LC-MS

-

Sample Preparation: Create a dilute solution (e.g., 10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

-

Instrumentation: A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Method (for sample introduction):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm).

-

Mobile Phase: A gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid).

-

-

MS Parameters (ESI+):

-

Ionization Mode: Positive.

-

Mass Range: Scan m/z 100–300.

-

Data Acquisition: Perform a full scan MS experiment followed by a data-dependent MS/MS experiment on the most abundant ion.

-

Interpretation Workflow: Mass Spectrometry

Caption: Figure 4: A robust workflow for mass spectrometry data interpretation.

Conclusion: An Integrated, Self-Validating Approach

The structural elucidation of this compound is not reliant on any single piece of evidence, but on the powerful synergy of complementary spectroscopic techniques. This integrated approach provides a self-validating confirmation of the molecule's identity:

-

Mass Spectrometry establishes the correct molecular formula.

-

IR Spectroscopy confirms the presence of the required functional groups (amine, amide, pyridine).

-

¹³C NMR provides a definitive count of the carbon atoms in their unique environments.

-

¹H NMR maps the precise proton connectivity and confirms the overall substitution pattern.

When the data from these orthogonal techniques converge to support a single, unambiguous structure, the standard of scientific rigor required for advanced research and drug development is met.

References

The Mechanistic Action of Nicotinamide N-methyltransferase Inhibitors: A Technical Guide to 5-Amino-1-Methylquinolinium

Introduction: Targeting a Key Metabolic Regulator

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes.[1][2] This cytosolic enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3.[3] This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] The activity of NNMT is strategically positioned at the intersection of the nicotinamide adenine dinucleotide (NAD+) salvage pathway and one-carbon metabolism, making it a pivotal regulator of cellular energy and epigenetic processes.[5] Upregulation of NNMT has been observed in the adipose and liver tissues of mice fed a high-fat diet and is associated with an increased propensity for obesity.[6][5] This guide provides an in-depth exploration of the mechanism of action of small molecule NNMT inhibitors, with a primary focus on the well-characterized compound 5-amino-1-methylquinolinium (5-amino-1MQ).

Core Mechanism of Action: Competitive Inhibition of NNMT

The primary mechanism through which compounds like 5-amino-1MQ exert their effects is through the direct and selective inhibition of the NNMT enzyme.[7] These small molecules act as competitive inhibitors, binding to the catalytic pocket of NNMT and preventing the binding of its substrate, nicotinamide.[7] This blockade of the enzyme's active site effectively halts the transfer of a methyl group from SAM to nicotinamide.[7]

Molecular Interactions and Selectivity

The high selectivity of 5-amino-1MQ for NNMT is a critical aspect of its therapeutic potential. Studies have demonstrated that it does not significantly inhibit other SAM-dependent methyltransferases or enzymes within the NAD+ salvage pathway at pharmacologically relevant concentrations.[1][8] This selectivity minimizes off-target effects, a crucial consideration in drug development. The specific molecular interactions between 5-amino-1MQ and the NNMT active site are responsible for its potent and selective inhibitory activity.

Downstream Cellular and Metabolic Consequences of NNMT Inhibition

The inhibition of NNMT by 5-amino-1MQ triggers a cascade of downstream effects that collectively contribute to its therapeutic benefits. These consequences stem from the altered levels of key intracellular metabolites.

Modulation of Intracellular Metabolite Pools

By blocking the consumption of nicotinamide and SAM by NNMT, 5-amino-1MQ leads to significant shifts in their intracellular concentrations and those of their derivatives:

-

Increased NAD+ Levels: With the primary pathway for nicotinamide methylation blocked, more nicotinamide is available for the NAD+ salvage pathway. This leads to a concentration-dependent increase in intracellular NAD+ levels.[1][8] NAD+ is a critical coenzyme in numerous redox reactions central to energy metabolism.[3]

-

Increased SAM Levels: The inhibition of NNMT reduces the consumption of the universal methyl donor, SAM, leading to its accumulation.[8]

-

Reduced 1-Methylnicotinamide (MNA) Production: As a direct product of the NNMT-catalyzed reaction, the levels of MNA are significantly reduced following inhibition.[1][8]

The modulation of these key metabolites has profound implications for cellular function, as depicted in the signaling pathway diagram below.

Physiological and Therapeutic Outcomes

The cellular changes induced by NNMT inhibition translate into significant physiological effects, particularly in the context of metabolic diseases.

-

Suppression of Lipogenesis: In adipocytes, 5-amino-1MQ has been shown to produce a concentration-dependent inhibition of lipid accumulation.[8] This anti-lipogenic effect is a key contributor to its anti-obesity properties.

-

Reversal of Diet-Induced Obesity: Preclinical studies in mice with diet-induced obesity have demonstrated that systemic treatment with 5-amino-1MQ leads to a progressive loss of body weight and a reduction in white adipose mass.[8]

-

Improved Metabolic Parameters: Beyond weight loss, NNMT inhibition with 5-amino-1MQ has been shown to decrease adipocyte size and lower plasma total cholesterol levels.[8]

Experimental Protocols and Data

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of NNMT inhibitors and a summary of the quantitative data obtained for 5-amino-1MQ.

Experimental Workflow: From In Vitro Inhibition to In Vivo Efficacy

The investigation of a novel NNMT inhibitor typically follows a structured experimental workflow, as outlined below.

Detailed Experimental Protocol: In Vitro Adipocyte Lipogenesis Assay

This protocol describes a common method to assess the effect of an NNMT inhibitor on lipid accumulation in adipocytes.

Objective: To quantify the impact of 5-amino-1MQ on lipogenesis in differentiating 3T3-L1 pre-adipocytes.

Materials:

-

3T3-L1 pre-adipocytes

-

DMEM (supplemented with 10% FBS and antibiotics)

-

Adipogenic differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

5-amino-1MQ stock solution

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Seeding: Plate 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.

-

Initiation of Differentiation: Two days post-confluence, replace the growth medium with adipogenic differentiation medium containing various concentrations of 5-amino-1MQ or vehicle control.

-

Maintenance: After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of 5-amino-1MQ. Replenish this medium every 48 hours.

-

Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

-

Quantification: Wash excess stain with water. Elute the retained stain from the cells using isopropanol.

-

Measure the absorbance of the eluted stain at a specific wavelength (e.g., 520 nm) using a spectrophotometer to quantify lipid accumulation.

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of lipogenesis inhibition.

-

Plot the percentage of inhibition against the log of the 5-amino-1MQ concentration to determine the IC50 value for lipogenesis inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for 5-amino-1MQ from published studies.

| Parameter | Value | Cell/System | Reference |

| NNMT IC50 | 1.2 µM | Biochemical Assay | [8] |

| Lipogenesis Inhibition | ~50% at 30 µM | 3T3-L1 Adipocytes | [8] |

| ~70% at 60 µM | 3T3-L1 Adipocytes | [8] | |

| Intracellular NAD+ Increase | ~1.6-fold at 10 µM | Differentiated Adipocytes | [8] |

| Cell Viability | No significant impact at 10 µM | 3T3-L1 Pre-adipocytes | [8] |

Conclusion and Future Directions

5-Amino-1-methylquinolinium represents a potent and selective small molecule inhibitor of nicotinamide N-methyltransferase. Its mechanism of action, centered on the competitive inhibition of NNMT, leads to a favorable modulation of intracellular metabolite pools, most notably an increase in NAD+ and a subsequent suppression of lipogenesis. These cellular effects translate into promising in vivo efficacy in models of diet-induced obesity. The continued exploration of NNMT inhibitors holds significant promise for the development of novel therapeutics to combat metabolic diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and further elucidating the intricate downstream signaling pathways affected by NNMT inhibition.

References

- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rawamino.com [rawamino.com]

- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-Amino-5-methylnicotinamide Derivatives: A Hierarchical Strategy for Target Identification and Mechanistic Validation

An In-Depth Technical Guide:

Executive Summary

The 2-amino-5-methylnicotinamide scaffold represents a compelling starting point for drug discovery, bearing a close structural resemblance to nicotinamide (Vitamin B3), the fundamental precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Given the central role of NAD+ in cellular metabolism, DNA repair, and signaling, enzymes within its metabolic network are high-value targets for therapeutic intervention, particularly in oncology, inflammatory diseases, and metabolic disorders. This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of a library of this compound derivatives. We eschew a rigid, one-size-fits-all approach, instead advocating for a hierarchical screening cascade designed to efficiently identify bioactive compounds, deconvolute their mechanism of action, and validate their cellular targets. This workflow progresses from broad phenotypic screening to specific enzyme- and cell-based assays, ensuring that resources are focused on the most promising candidates.

The Scientific Rationale: Why Target the NAD+ Metabolome?

Nicotinamide is the cornerstone of the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals. This pathway is governed by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] Many cancer cells exhibit elevated metabolic rates and are heavily reliant on this pathway to sustain the high NAD+ levels required for rapid proliferation, energy production, and the repair of DNA damage.[1][2][4]

Consequently, the this compound core structure positions its derivatives as potential modulators of several key NAD+-dependent enzyme families:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): Inhibition of NAMPT depletes cellular NAD+ pools, inducing metabolic stress and apoptosis, particularly in highly metabolic cancer cells.[1][4]

-

Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ as a substrate to catalyze the addition of ADP-ribose polymers onto proteins, a critical step in DNA single-strand break repair.[5][6] PARP inhibitors have shown remarkable success in treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations) through a concept known as synthetic lethality.[5][7]

-

Sirtuins (SIRTs): This class of NAD+-dependent deacetylases regulates a wide array of cellular processes, including gene expression, metabolism, and apoptosis, by removing acetyl groups from histones and other proteins.[8][9] Their dysregulation is implicated in cancer, aging, and metabolic diseases.

Our screening strategy is therefore built on the hypothesis that these derivatives will act as competitive inhibitors within the broader NAD+ metabolic network.

The Screening Cascade: A Three-Tiered Approach

A successful screening campaign maximizes information while minimizing resource expenditure. We propose a logical, tiered workflow to systematically filter a compound library from initial "hits" to validated "leads."

Caption: A hierarchical workflow for screening this compound derivatives.

Tier 1: Primary Phenotypic Screening

Objective: To broadly identify derivatives with cytotoxic or cytostatic activity against a diverse panel of human cancer cell lines.

Causality: A cell viability assay is the most direct and high-throughput method to determine if a compound has a biological effect. By using a panel of cell lines from different tissues (e.g., breast, lung, colon), we can identify compounds with broad activity or potential selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cost-effective and reliable colorimetric method for this purpose. It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10][11]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the derivative compounds in DMSO and then dilute further in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (typically ranging from 0.01 µM to 100 µM). Include "vehicle control" (DMSO only) and "no treatment" wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, living cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Primary Screening Results

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| AMN-001 | 2.5 | 5.1 | 3.8 |

| AMN-002 | > 100 | > 100 | > 100 |

| AMN-003 | 8.9 | 12.3 | 7.5 |

| AMN-004 | 0.8 | 1.2 | 0.5 |

| AMN-005 | 45.2 | 68.1 | 52.9 |

Compounds with IC₅₀ values below 10 µM (e.g., AMN-001, AMN-004) are considered "hits" and advance to Tier 2.

Tier 2: Target Deconvolution & Secondary Screening

Objective: To determine the molecular target(s) of the primary hits.

Causality: Based on our initial hypothesis, we will screen the most potent compounds from Tier 1 against our primary targets: NAMPT, PARP1, and SIRT1. This is accomplished using specific biochemical assays, often available as commercial kits, that measure the enzymatic activity in a cell-free system.[9][12][13] This approach directly confirms if the compound interacts with and inhibits the purified enzyme, providing strong evidence for its mechanism of action.

Caption: Potential mechanism: Inhibition of NAMPT by a derivative blocks NAD+ synthesis.

Protocol 2: Fluorometric SIRT1 Activity Assay (Principle)

This protocol is based on commercially available kits, such as those from Cayman Chemical or Abcam.[12][13]

-

Assay Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue, flanked by a fluorophore and a quencher. In the presence of SIRT1 and its co-substrate NAD+, the peptide is deacetylated.

-

Development Step: A developer solution is added that specifically cleaves the deacetylated peptide, causing the separation of the fluorophore from the quencher. This results in an increase in fluorescence intensity.

-

Inhibitor Screening: Test compounds are pre-incubated with the SIRT1 enzyme. Active inhibitors will prevent the deacetylation of the substrate, resulting in a low fluorescence signal.

-

Procedure: a. To the wells of a 96-well plate, add assay buffer, purified human SIRT1 enzyme, and the test compound (or vehicle control). b. Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+. c. Incubate for 45-60 minutes at 37°C. d. Add the developer solution and incubate for an additional 15-30 minutes. e. Measure fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Hypothetical Secondary Screening Results for Primary Hits

| Compound ID | NAMPT IC₅₀ (µM) | PARP1 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) |

| AMN-001 | > 50 | 4.1 | > 50 |

| AMN-004 | 0.05 | 15.8 | 25.3 |

Interpretation: AMN-001 appears to be a selective PARP1 inhibitor. AMN-004 is a potent and selective NAMPT inhibitor. This data forms a strong basis for a mechanistic hypothesis.

Tier 3: Cellular and Mechanistic Validation

Objective: To confirm that the proposed biochemical mechanism of action is responsible for the observed cytotoxicity.

Causality: A compound may inhibit a purified enzyme but fail to work in a cell due to poor permeability or off-target effects. This tier validates the on-target activity within a cellular environment. If AMN-004 is a true NAMPT inhibitor, treating cells with it should lead to a measurable decrease in cellular NAD+ levels.[4] This depletion should, in turn, trigger downstream events like apoptosis, which can be confirmed by observing markers like cleaved Caspase-3 or cleaved PARP (a substrate of caspases) via Western Blot.

Protocol 3: Cellular NAD+/NADH Quantification Assay

-

Cell Treatment: Plate HCT116 cells and treat with AMN-004 at concentrations around its cellular IC₅₀ (e.g., 0.1x, 1x, and 10x IC₅₀) for 24 hours.

-

Lysate Preparation: Harvest the cells and prepare lysates according to the manufacturer's protocol for a commercial NAD/NADH quantification kit (e.g., from Abcam, Promega). This typically involves homogenization in an extraction buffer.

-

Quantification: These kits use an enzyme cycling reaction. NAD+ is converted to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal. By comparing the signal from the samples to a standard curve, the concentration of NAD+ and NADH can be determined.

-

Analysis: Plot the total cellular NAD+ levels against the concentration of AMN-004. A dose-dependent decrease in NAD+ would validate the NAMPT inhibition hypothesis.

Protocol 4: Western Blot for Apoptosis Markers

-

Protein Extraction: Treat HCT116 cells with AMN-004 as described above for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. Also, probe for a loading control like β-actin or GAPDH. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: An increase in the signal for cleaved Caspase-3 and cleaved PARP in AMN-004-treated cells compared to the control would confirm the induction of apoptosis.

Conclusion and Future Directions

This hierarchical screening guide provides a robust framework for efficiently identifying and characterizing the biological activity of this compound derivatives. By progressing from broad phenotypic assays to specific biochemical and cellular validation studies, this strategy ensures a high degree of confidence in the final lead compounds.

A validated lead, such as the hypothetical NAMPT inhibitor AMN-004, would then become a candidate for further preclinical development, including:

-

Lead Optimization: Synthesis of further analogues to improve potency and drug-like properties.

-

Selectivity Profiling: Screening against a broader panel of kinases and other NAD+-related enzymes to ensure target selectivity.

-

ADMET Studies: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.

-

In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in animal models.

By following this logical and evidence-based cascade, researchers can effectively navigate the complexities of drug discovery and unlock the therapeutic potential of the this compound scaffold.

References

- 1. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 11. ijcrt.org [ijcrt.org]

- 12. caymanchem.com [caymanchem.com]

- 13. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

An In-Depth Technical Guide to the Identification and Validation of 2-Amino-5-methylnicotinamide's Cellular Target

A Senior Application Scientist's Perspective on Navigating the Path from Bioactive Compound to Validated Target

Foreword: The "Why" Before the "How"

In the landscape of modern drug discovery, the journey of a bioactive small molecule from a screening hit to a therapeutic candidate is both an art and a science. It is a process of systematic interrogation, where each experiment is a question posed to a biological system. This guide is structured not as a rigid checklist, but as a logical narrative that mirrors the scientific process itself. We begin with a compound of interest, "2-Amino-5-methylnicotinamide," a nicotinamide derivative. Our foundational hypothesis, based on the well-established pharmacology of related structures, is that its primary cellular target is Nicotinamide N-methyltransferase (NNMT) .[1][2][3][4]

This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the multifaceted approach required to robustly identify and validate this hypothesized target. We will move beyond simply listing protocols; we will delve into the causality behind experimental choices, ensuring that each step serves to build a self-validating system of evidence. Our ultimate goal is to construct a compelling and irrefutable case for the mechanism of action of this compound.

Part 1: Target Identification - Fishing for the Molecular Partner

The initial and most critical phase of our investigation is to identify the specific protein(s) that this compound physically interacts with within the complex milieu of the cellular proteome. Our strategy will be centered around affinity-based proteomics, a powerful technique for isolating binding partners of a small molecule.[5][6]

The Crucial First Step: Synthesis of an Affinity Probe

To "fish" for our target protein, we must first create the right "bait." This involves chemically modifying this compound to create an affinity probe. This probe will consist of three key components: the original this compound molecule (the "bait"), a linker, and an affinity tag (such as biotin) for later purification. It is critical that the point of attachment for the linker on the parent molecule is chosen carefully to minimize disruption of the original binding interaction. A photo-reactive group can also be incorporated to allow for covalent cross-linking to the target upon UV irradiation, providing a more robust capture of the interacting proteins.[7][8]

Affinity Chromatography-Mass Spectrometry (AC-MS): The Pulldown

With our affinity probe in hand, we can proceed with the core target identification experiment. The overall workflow is a multi-step process designed to isolate and identify the proteins that bind to our probe.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: Affinity Chromatography

-

Probe Immobilization: Covalently couple the synthesized this compound affinity probe to agarose or magnetic beads.

-

Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line with high NNMT expression) under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target protein complexes.

-

Washing: Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of free this compound, or by using a denaturing elution buffer.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-solution or in-gel trypsin digestion to generate peptides for mass spectrometry analysis.

Label-Free Quantitative Mass Spectrometry: Identifying the Catch

The eluted proteins from the affinity chromatography experiment will be analyzed by label-free quantitative mass spectrometry (LFQ-MS).[4][9][10][11][12] This technique allows for the identification and relative quantification of proteins in a complex mixture.

Experimental Protocol: Label-Free Quantitative Mass Spectrometry

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

-

Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the corresponding proteins.

-

Quantitative Analysis: The relative abundance of each identified protein is determined by comparing the peak intensity or spectral counts of its corresponding peptides between the experimental sample and a negative control (e.g., beads without the probe).[10][12]

Data Presentation: Hypothetical AC-MS Results

| Rank | Protein Name | Gene Symbol | Fold Enrichment (Probe vs. Control) | p-value |

| 1 | Nicotinamide N-methyltransferase | NNMT | 52.3 | 1.2e-8 |

| 2 | Aldehyde dehydrogenase 1A1 | ALDH1A1 | 4.1 | 0.02 |

| 3 | Heat shock protein 90 | HSP90AA1 | 3.5 | 0.04 |

| 4 | Tubulin beta chain | TUBB | 2.8 | 0.08 |

The expected outcome of this experiment is the significant enrichment of NNMT in the sample incubated with the this compound probe compared to the control, strongly suggesting a direct interaction.

Part 2: Target Validation - Confirming the Interaction and its Functional Consequences

Identifying a potential binding partner is only the first step. The next, equally critical phase is to validate this interaction through a series of orthogonal assays. This validation process is designed to confirm the direct binding of this compound to NNMT and to demonstrate that this binding event has a functional consequence in a cellular context.

Biophysical Validation of Direct Binding

We will employ two distinct biophysical methods to confirm and quantify the direct interaction between this compound and purified recombinant NNMT protein.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14][15][16][17]

Experimental Protocol: Surface Plasmon Resonance

-

Immobilization: Covalently immobilize purified recombinant NNMT protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Data Acquisition: Monitor the change in the SPR signal over time to generate a sensorgram, which reflects the association and dissociation of the small molecule from the protein.

-

Kinetic Analysis: Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21]

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Place a solution of purified NNMT protein in the sample cell of the calorimeter and a solution of this compound in the injection syringe.

-

Titration: Inject small aliquots of the this compound solution into the NNMT solution.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Plot the heat change against the molar ratio of the ligand to the protein to generate a binding isotherm. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Data Presentation: Hypothetical Biophysical Data

| Technique | Parameter | Value |

| SPR | KD | 150 nM |

| ITC | KD | 180 nM |

| ITC | Stoichiometry (n) | 1.1 |

Consistent KD values from both SPR and ITC would provide strong evidence of a direct and specific interaction. A stoichiometry of approximately 1 would indicate a 1:1 binding ratio.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

To confirm that this compound engages NNMT within the complex environment of a living cell, we will perform a Cellular Thermal Shift Assay (CETSA).[1][2][3][22][23] The principle behind CETSA is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble NNMT remaining at each temperature using Western blotting or another protein detection method.

-

Melting Curve Generation: Plot the amount of soluble NNMT as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Functional Validation: Assessing the Impact on NNMT Activity and Downstream Pathways

The final and most crucial part of our validation is to demonstrate that the binding of this compound to NNMT leads to a functional consequence. This involves assessing the compound's effect on the enzymatic activity of NNMT and its downstream signaling pathways.

-

NNMT Enzymatic Inhibition Assay: This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of NNMT.

Experimental Protocol: NNMT Enzymatic Inhibition Assay

-

Reaction Setup: Set up a reaction mixture containing purified recombinant NNMT, its substrates (nicotinamide and S-adenosylmethionine), and varying concentrations of this compound.[24][25][26][27][28]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of Product Formation: Measure the formation of one of the reaction products, S-adenosylhomocysteine (SAH) or 1-methylnicotinamide (1-MNA), using a suitable detection method (e.g., a coupled enzymatic assay that produces a fluorescent or colorimetric signal).

-

IC50 Determination: Plot the percentage of NNMT inhibition against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

-

Cellular Assays for Downstream Effects: NNMT plays a key role in regulating cellular metabolism, particularly NAD+ levels.[29][30] We will therefore assess the effect of this compound on these downstream pathways.

Caption: Simplified NNMT Signaling Pathway and the Point of Inhibition.

Experimental Protocol: Measurement of Intracellular NAD+ Levels

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Cell Lysis and Extraction: Lyse the cells and perform an acid/base extraction to separate NAD+ from its reduced form, NADH.[31]

-

Quantification: Measure the NAD+ levels using a commercially available colorimetric or bioluminescent assay kit.[32][33][34] An increase in intracellular NAD+ levels upon treatment with the compound would be consistent with NNMT inhibition.

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding: Seed a cancer cell line known to be sensitive to NNMT inhibition (e.g., certain types of glioblastoma or pancreatic cancer cells) in a 96-well plate.[22]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for 24-72 hours.

-

Viability Measurement: Assess cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay.[35][36][37][38] A dose-dependent decrease in cell proliferation would provide evidence of the compound's functional effect in a disease-relevant context.

Data Presentation: Hypothetical Functional Data

| Assay | Parameter | Value |

| NNMT Enzymatic Assay | IC50 | 250 nM |

| NAD+ Measurement | Fold Increase in NAD+ (at 1 µM) | 1.8 |

| Cell Proliferation (PC-3 cells) | GI50 | 1.2 µM |

Conclusion: A Self-Validating System of Evidence

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Proteins by Label-Free LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 10. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. A label-free mass spectrometry method for the quantification of protein isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 21. Khan Academy [khanacademy.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. scispace.com [scispace.com]

- 24. assaygenie.com [assaygenie.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. abcam.co.jp [abcam.co.jp]

- 27. benchchem.com [benchchem.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. uniprot.org [uniprot.org]

- 30. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 31. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. goldmanlaboratories.com [goldmanlaboratories.com]

- 34. lonvibio.com [lonvibio.com]

- 35. ptglab.com [ptglab.com]

- 36. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 37. medchemexpress.com [medchemexpress.com]

- 38. cdn.thewellbio.com [cdn.thewellbio.com]

Foreword: Charting the Unexplored Therapeutic Landscape of 2-Amino-5-methylnicotinamide

To the Pioneers of Drug Discovery,

The molecule at the center of this guide, 2-Amino-5-methylnicotinamide, represents a common yet profound challenge in modern pharmacology. It is a compound with a defined structure but an undefined biological role. A search of current scientific literature reveals a scarcity of data on its interactions with biological systems, rendering its therapeutic potential a veritable terra incognita.

This document is crafted not as a review of established knowledge, but as a strategic manual for its discovery. It is intended for you—the researchers, scientists, and drug development professionals who stand at the frontier of innovation. We will not present a list of known targets, for there are none to list. Instead, we will construct a rigorous, multi-tiered workflow for the de novo identification and validation of this molecule's potential therapeutic targets.

As your Senior Application Scientist, my objective is to provide a narrative grounded in the principles of scientific integrity and field-proven experience. We will move from the theoretical to the practical, from computational predictions to detailed, step-by-step experimental protocols. Each stage is designed as a self-validating system, ensuring that the data generated is robust, reproducible, and reliable.

This guide is an invitation to embark on a journey of discovery. By systematically applying the methodologies outlined herein, we can transform this compound from a chemical entity into a potential therapeutic agent, charting its biological activity and paving the way for novel treatments.

Part 1: Hypothesis Generation - In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, the initial step is to generate a data-driven hypothesis of potential protein targets. Modern computational methods allow for rapid, large-scale screening of a small molecule against vast biological databases.[1] These in silico techniques are predictive and can significantly narrow the field of potential targets, saving considerable time and expense.[2]

The strategy is typically bifurcated into ligand-based and structure-based approaches.[3][4]

-

Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[5] By comparing this compound to databases of compounds with known protein targets (e.g., ChEMBL, PubChem), we can identify proteins that are likely to interact with our compound of interest.

-

Structure-Based Methods: When the three-dimensional structures of proteins are known, we can computationally "dock" our molecule into the binding sites of these proteins.[6] This approach simulates the physical interactions between the ligand and the protein, providing an estimation of binding affinity.

-

Machine Learning and AI: Emerging machine learning models, trained on vast datasets of known drug-target interactions, can also predict novel interactions with a high degree of accuracy.[7]

These computational screens will yield a ranked list of potential protein targets, forming the basis for our experimental validation cascade.

Hypothetical In Silico Screening Results for this compound

Given the structural similarity of this compound to nicotinamide, a primary substrate for the enzyme Nicotinamide N-methyltransferase (NNMT), our in silico analysis predicts NNMT as a high-priority potential target. NNMT is a key enzyme in cellular metabolism and has been implicated in a range of diseases, including cancer, metabolic disorders, and osteoarthritis.[8][9][10]

| Predicted Target | In Silico Method | Confidence Score | Rationale / Notes |

| Nicotinamide N-methyltransferase (NNMT) | Ligand-Based Similarity | 0.92 | High structural similarity to the endogenous substrate, nicotinamide.[11] |

| c-Jun N-terminal kinase 1 (JNK1) | Structure-Based Docking | 0.85 | Favorable predicted binding energy in the ATP-binding pocket. |

| Cyclin-dependent kinase 2 (CDK2) | Machine Learning Model | 0.81 | Predicted as a potential kinase inhibitor based on learned features. |

| Aldehyde oxidase (AOX1) | Ligand-Based Similarity | 0.78 | Structural alerts for potential metabolism by AOX1. |

Part 2: The Experimental Validation Cascade

With a prioritized list of computationally-derived targets, we proceed to a tiered experimental workflow designed to systematically validate these predictions. The cascade moves from confirming direct physical binding to assessing functional cellular engagement.

Tier 1: Primary Validation - Biophysical Binding Assays

The first crucial question is: does this compound physically interact with the predicted target proteins? Biophysical assays provide a direct measure of this binding. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose, capable of detecting the binding of small molecules to immobilized protein targets.[12][13][14]

Objective: To confirm and quantify the direct binding of this compound to purified recombinant NNMT, JNK1, and CDK2.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Purified recombinant human NNMT, JNK1, and CDK2 proteins (>95% purity)

-

This compound (test compound)

-

Running buffer (e.g., HBS-EP+)

-

Dimethyl sulfoxide (DMSO)

Methodology:

-

Protein Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the purified target protein (e.g., NNMT) at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of ~10,000 Response Units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

-

-

Binding Analysis:

-